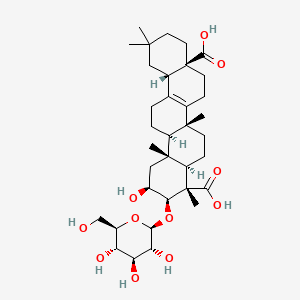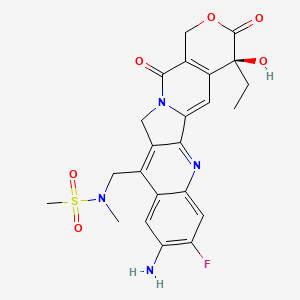
Camptothecin analog-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Camptothecin analog-1 is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. Camptothecin and its analogs are known for their potent antitumor activity, primarily due to their ability to inhibit the enzyme DNA topoisomerase I. This inhibition leads to DNA damage and apoptosis, making these compounds valuable in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of camptothecin analog-1 involves several steps, starting from the natural product camptothecin. One common method includes the modification of the camptothecin structure through various chemical reactions such as oxidation, reduction, and substitution.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent evaporation and self-assembly into micelles are employed to improve the solubility and bioavailability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Camptothecin analog-1 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen atoms to the molecule, often using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, cytochrome P450 enzymes.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of camptothecin, each with unique pharmacological properties .
Applications De Recherche Scientifique
Camptothecin analog-1 has a wide range of scientific research applications, including:
Chemistry: Used as a lead compound for the synthesis of new anticancer agents.
Biology: Studied for its effects on cellular processes such as DNA replication and repair.
Medicine: Employed in the development of chemotherapeutic drugs for the treatment of various cancers, including lung, ovarian, and colorectal cancers
Mécanisme D'action
Camptothecin analog-1 is compared with other camptothecin derivatives such as:
Topotecan: Known for its use in treating ovarian and small cell lung cancer.
Irinotecan: Widely used in the treatment of colorectal cancer.
10-Hydroxycamptothecin: Exhibits enhanced solubility and antitumor activity
Uniqueness: this compound stands out due to its improved solubility and bioavailability, making it a more effective therapeutic agent compared to its parent compound and other analogs .
Comparaison Avec Des Composés Similaires
- Topotecan
- Irinotecan
- 10-Hydroxycamptothecin
- SN-38 (7-Ethyl-10-hydroxycamptothecin)
- 9-Nitrocamptothecin
Propriétés
Formule moléculaire |
C23H23FN4O6S |
|---|---|
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
N-[[(19S)-7-amino-19-ethyl-6-fluoro-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]methyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C23H23FN4O6S/c1-4-23(31)15-6-19-20-13(9-28(19)21(29)14(15)10-34-22(23)30)12(8-27(2)35(3,32)33)11-5-17(25)16(24)7-18(11)26-20/h5-7,31H,4,8-10,25H2,1-3H3/t23-/m0/s1 |
Clé InChI |
ORAQQWSBJJQICA-QHCPKHFHSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=C(C=C5N=C4C3=C2)F)N)CN(C)S(=O)(=O)C)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=C(C=C5N=C4C3=C2)F)N)CN(C)S(=O)(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,11,17-tribenzyl-3,9,15-trioxa-5,11,17-triazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13)-triene](/img/structure/B12379086.png)

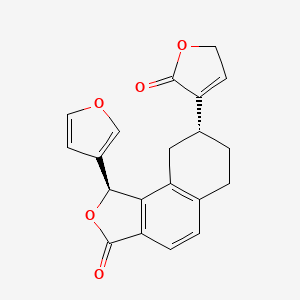
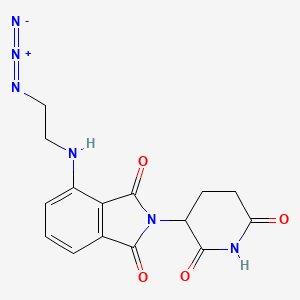
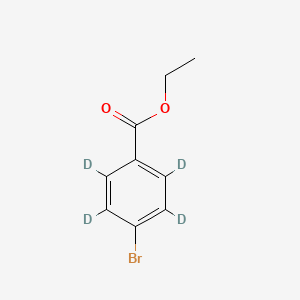

![(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid](/img/structure/B12379117.png)
![4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide](/img/structure/B12379123.png)
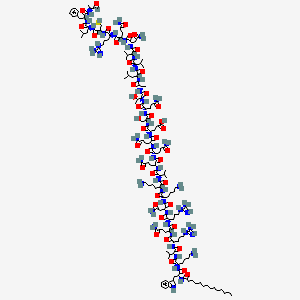
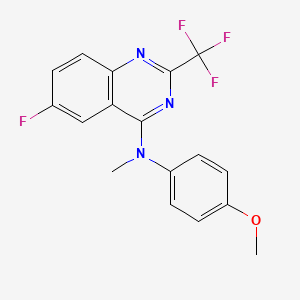
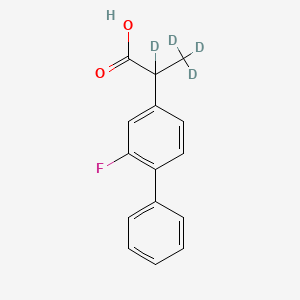
![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)
